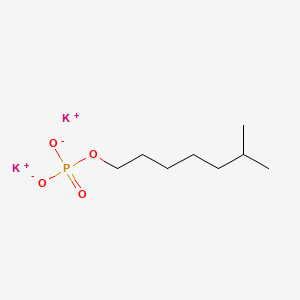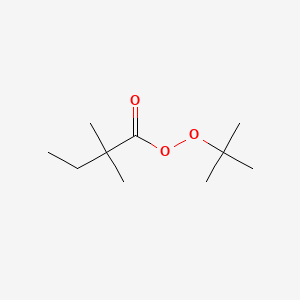
tert-Butyl 2,2-dimethylperoxybutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2,2-dimethylperoxybutyrate: is an organic peroxide compound with the molecular formula C10H20O3. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its high thermal stability and effectiveness in initiating polymerization processes at relatively low temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 2,2-dimethylperoxybutyrate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with tert-butyl hydroperoxide. The reaction typically involves the use of a catalyst such as trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2,2-dimethylperoxybutyrate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, making it a valuable initiator in the production of polymers .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled thermal conditions. The presence of heat or light can accelerate the decomposition process, leading to the formation of free radicals. Common reagents used in conjunction with this compound include other organic peroxides and radical initiators .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the type of monomers used in the polymerization process .
Aplicaciones Científicas De Investigación
tert-Butyl 2,2-dimethylperoxybutyrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl 2,2-dimethylperoxybutyrate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of polymer chains .
Comparación Con Compuestos Similares
- tert-Butyl peroxyacetate
- tert-Butyl peroxyphenylacetate
- tert-Butyl peroxyundecanoate
Comparison: tert-Butyl 2,2-dimethylperoxybutyrate is unique in its high thermal stability and effectiveness as a polymerization initiator at relatively low temperatures. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Propiedades
Número CAS |
53566-76-0 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
tert-butyl 2,2-dimethylbutaneperoxoate |
InChI |
InChI=1S/C10H20O3/c1-7-10(5,6)8(11)12-13-9(2,3)4/h7H2,1-6H3 |
Clave InChI |
HFBIJLUEBFHPTH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


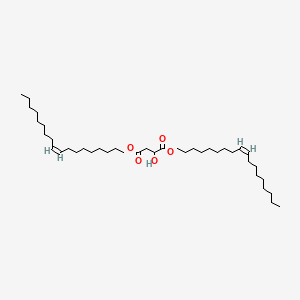
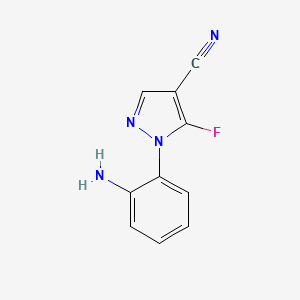
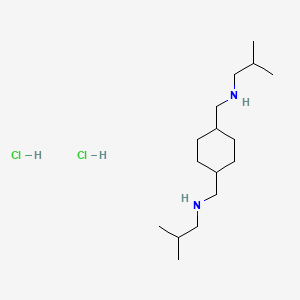
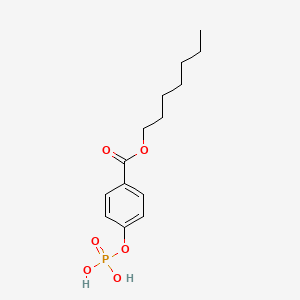


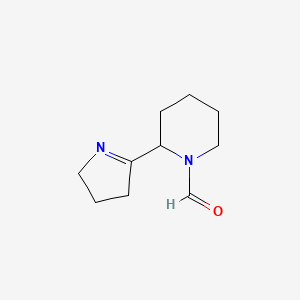
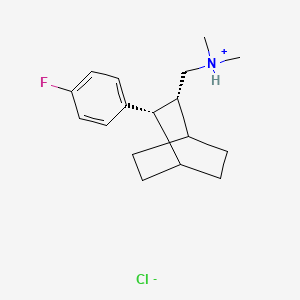
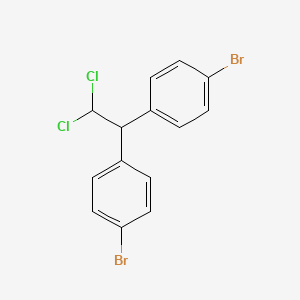

![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)

